2-[(2-ethoxy-2-oxoethyl)amino]aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO4·HCl. It is also known by its IUPAC name, (2-ethoxy-2-oxoethyl)glycine hydrochloride . This compound is typically found in a powder form and has a melting point of 143-144°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride involves the reaction of ethyl chloroacetate with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: Base such as sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reacting ethyl chloroacetate with glycine: in a suitable solvent.
Neutralizing the reaction mixture: with hydrochloric acid to obtain the hydrochloride salt.
Purification: through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of acids or bases.
Condensation Reactions: Often involve dehydrating agents or catalysts.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Forms the corresponding carboxylic acid.
Condensation Reactions: Forms larger molecules or polymers.
Scientific Research Applications
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, participate in hydrolysis to release active carboxylic acids, and form larger molecules through condensation reactions. These interactions are mediated by its functional groups, including the ethoxy and amino groups .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-aminoethoxy)ethoxy)acetic acid: Similar structure but with different functional groups.
Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate: Similar backbone but different ester group.
Uniqueness
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form also enhances its solubility and stability .
Properties
IUPAC Name |
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-2-11-6(10)4-7-3-5(8)9;/h7H,2-4H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTPMCLBABMZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.